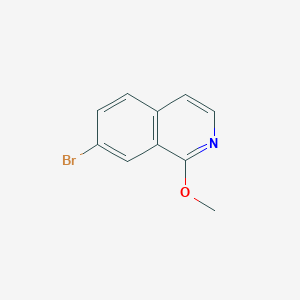

7-Bromo-1-methoxyisoquinoline

Description

Contextual Significance of Isoquinoline (B145761) Derivatives in Organic Chemistry

Isoquinoline and its derivatives are a class of heterocyclic aromatic organic compounds that hold a significant position in organic and medicinal chemistry. researchgate.netslideshare.netsioc-journal.cn Structurally, they consist of a benzene (B151609) ring fused to a pyridine (B92270) ring. slideshare.netwikipedia.org This core structure is a common motif found in a wide array of natural products, particularly alkaloids like morphine and berberine, and synthetic molecules with diverse biological activities. researchgate.netslideshare.netnumberanalytics.com The versatility of the isoquinoline scaffold makes it a valuable building block for the synthesis of complex molecules and a privileged structure in drug discovery. researchgate.net Researchers have developed numerous synthetic methods, including traditional approaches like the Bischler-Napieralski synthesis and modern transition-metal-catalyzed reactions, to access a wide range of isoquinoline derivatives. researchgate.netslideshare.netorganic-chemistry.org These derivatives are investigated for a multitude of pharmacological applications, including their use as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. researchgate.netsioc-journal.cn

The Unique Chemical Profile of Halogenated and Alkoxylated Isoquinolines

The introduction of halogen and alkoxy groups onto the isoquinoline core significantly modifies its electronic and steric properties, leading to unique chemical reactivity and biological activity. nih.gov Halogenation, the process of introducing one or more halogen atoms, can alter the electron density of the aromatic system, influencing its reactivity in substitution reactions and its binding affinity to biological targets. nih.govunibo.it For instance, the bromine atom in halogenated isoquinolines can act as a leaving group in nucleophilic substitution and participate in coupling reactions like the Suzuki-Miyaura reaction, allowing for further molecular elaboration. smolecule.comsmolecule.com

Alkoxylation, the addition of an alkoxy group (e.g., methoxy), also impacts the molecule's properties. The methoxy (B1213986) group is an electron-donating group that can influence the regioselectivity of electrophilic substitution reactions and can be involved in nucleophilic reactions. smolecule.com The combination of both halogen and alkoxy substituents, as seen in 7-Bromo-1-methoxyisoquinoline, creates a unique chemical entity with a specific reactivity profile. smolecule.com The positions of these substituents are crucial; for example, a methoxy group can enhance electron density, while a halogen's electronegativity can create regions of high electron density, enabling specific interactions. nih.govsmolecule.com These modifications are key in tuning the compound's properties for applications in materials science and as precursors for bioactive compounds. smolecule.com

Research Trajectories for this compound within Chemical Sciences

This compound is a compound of interest in various fields of chemical research due to its specific substitution pattern. smolecule.com It serves as a versatile intermediate in the synthesis of more complex molecules. forecastchemicals.com Research efforts are directed towards utilizing this compound as a building block for creating novel organic materials and as a precursor in the development of new pharmaceutical agents. smolecule.comsmolecule.com For instance, its structure is relevant in the design of inhibitors for specific biological targets, such as protein kinases. google.com The presence of the bromo and methoxy groups allows for a range of chemical transformations, making it a valuable tool for medicinal chemists to generate libraries of compounds for screening and lead optimization. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1374258-30-6 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₈BrNO | sigmaaldrich.com |

| Molecular Weight | 238.08 g/mol | sigmaaldrich.com |

| InChI Key | RNZQCNYQATWREI-UHFFFAOYSA-N | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | Ambient Storage | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-9-6-8(11)3-2-7(9)4-5-12-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZQCNYQATWREI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308226 | |

| Record name | 7-Bromo-1-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374258-30-6 | |

| Record name | 7-Bromo-1-methoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374258-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromo 1 Methoxyisoquinoline and Its Structural Analogues

Classical Approaches in Isoquinoline (B145761) Core Synthesis

The construction of the fundamental isoquinoline ring system has been a subject of extensive research, leading to the development of several named reactions that have become classical methods in organic synthesis.

Pomeranz-Fritsch Cyclization and its Modifications

The Pomeranz-Fritsch reaction, first described independently by Cäsar Pomeranz and Paul Fritsch in 1893, is a cornerstone of isoquinoline synthesis. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, to yield an isoquinoline. wikipedia.orginnovareacademics.in The archetypal reaction utilizes strong acids like sulfuric acid. thermofisher.comwikipedia.org

Over the years, several modifications have been introduced to improve yields and expand the substrate scope. The Schlittler-Müller modification, for instance, employs a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal to produce C1-substituted isoquinolines. thermofisher.com Another significant variation is the Bobbitt modification, which involves the hydrogenation of the benzalaminoacetal before the acid-catalyzed cyclization to generate tetrahydroisoquinolines. thermofisher.com The Fischer modification enhances reaction yields by using fuming sulfuric acid. acs.orgnih.gov These modifications have broadened the utility of the Pomeranz-Fritsch reaction, allowing for the synthesis of a wide range of isoquinoline derivatives. thermofisher.comacs.orgnih.gov

A study by Jackson's group utilized a modification of the Pomeranz-Fritsch synthesis to produce 8-bromo-7-methoxyisoquinoline. semanticscholar.orgresearchgate.net This highlights the adaptability of the reaction for synthesizing specifically substituted isoquinolines.

Skraup Synthesis and Related Condensation Reactions

The Skraup synthesis is another classical method, primarily for the synthesis of quinolines, but its principles of acid-catalyzed cyclization and condensation are relevant to isoquinoline synthesis as well. The traditional Skraup reaction involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgresearchgate.net This method, however, is known for its often violent reaction conditions and low yields. researchgate.net

Modifications to the Skraup synthesis have been developed to mitigate these issues, such as using milder reaction conditions or alternative catalysts. tandfonline.com While directly applied to quinoline (B57606) synthesis, the underlying strategy of condensing an aromatic amine with a three-carbon unit and effecting cyclization is a fundamental concept in heterocyclic chemistry that has inspired related approaches for isoquinoline synthesis.

Targeted Synthesis of 7-Bromo-1-methoxyisoquinoline

The specific synthesis of this compound requires precise control over the introduction of both the bromine and methoxy (B1213986) substituents onto the isoquinoline core.

Regioselective Bromination Strategies

Achieving regioselective bromination of the isoquinoline ring is a critical step. Direct bromination of isoquinoline often leads to a mixture of products. thieme-connect.comresearchgate.netresearchgate.net However, studies have shown that the reaction conditions, including the choice of brominating agent and acid, can be manipulated to achieve high regioselectivity. thieme-connect.comresearchgate.netresearchgate.net For instance, the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid or N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid can lead to the regioselective monobromination of isoquinoline at the 5-position. thieme-connect.comresearchgate.netresearchgate.net

The bromination of isoquinoline-N-oxides presents another strategy for regioselective functionalization. wordpress.com Activation of the N-oxide with an agent like tosyl anhydride (B1165640) (Ts2O) followed by treatment with a bromine source such as tetrabutylammonium (B224687) bromide (TBABr) can lead to bromination at specific positions. wordpress.com

Introduction of the Methoxy Moiety

The introduction of a methoxy group onto the isoquinoline ring can be accomplished through several methods. Nucleophilic substitution of a halogenated isoquinoline with a methoxide (B1231860) source is a common approach. For example, reacting a chloro- or bromo-isoquinoline with sodium methoxide can install the methoxy group. evitachem.comgoogle.com This reaction is often performed in a suitable solvent like methanol (B129727) or dimethylformamide (DMF). google.com

Direct methoxylation of the isoquinoline ring is also possible, though less common for achieving specific regioselectivity without directing groups.

Multi-Step Synthesis from Precursors

The synthesis of this compound is typically achieved through a multi-step sequence, allowing for the controlled introduction of the required functional groups. A plausible synthetic route could involve the initial construction of a substituted isoquinoline core, followed by sequential bromination and methoxylation, or vice versa.

Modern Advances in Isoquinoline Synthesis Applicable to this compound

The pursuit of novel isoquinoline structures has been greatly advanced by the application of modern catalytic systems and innovative reaction setups. These methodologies are often more atom-economical and environmentally benign than their traditional counterparts.

Transition metal catalysis has revolutionized the synthesis of isoquinolines, enabling the formation of the heterocyclic core through various coupling strategies. mdpi.com Metals such as palladium, rhodium, ruthenium, cobalt, and copper are frequently employed to facilitate these transformations. mdpi.com The use of 3d transition metals like cobalt, manganese, iron, nickel, and copper is gaining traction as a more sustainable alternative to precious metals like palladium and rhodium due to their abundance and lower toxicity. bohrium.com

Palladium catalysts are highly effective in promoting cyclization and annulation reactions to form the isoquinoline ring system. mdpi.com These reactions often proceed via C-H activation, allowing for the direct functionalization of aromatic rings. mdpi.com For instance, palladium-catalyzed intramolecular cyclization of 'ene-yne' systems provides a direct route to substituted cyclohexenol (B1201834) rings, which can be precursors to isoquinoline frameworks. chemrxiv.org

A notable example is the palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters, which yields 3,4-substituted hydroisoquinolones with good yields and high regioselectivity. mdpi.com The catalytic cycle typically involves the coordination of palladium(II) to the N-methoxybenzamide, followed by C-H activation to form a cyclopalladated intermediate. mdpi.com Subsequent insertion of an allene (B1206475) and reductive elimination affords the final product. mdpi.com

Microwave-assisted, palladium-catalyzed one-pot synthesis from 2-bromoarylaldehydes, terminal acetylenes, and ammonium (B1175870) acetate (B1210297) also provides an efficient route to various substituted isoquinolines. organic-chemistry.org This method combines sequential coupling, imination, and annulation, avoiding the need for harsh acidic conditions and copper co-catalysts. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Isoquinoline Synthesis

| Starting Materials | Catalyst System | Product Type | Key Features |

|---|---|---|---|

| N-methoxy benzamides, 2,3-allenoic acid esters | Palladium(II) | 3,4-Substituted hydroisoquinolones | C-H activation/annulation, good yields, high regioselectivity mdpi.com |

| 2-Bromoarylaldehydes, terminal acetylenes, ammonium acetate | Pd(OAc)2, PPh3 | Substituted isoquinolines | Microwave-assisted, one-pot, sequential coupling-imination-annulation organic-chemistry.org |

| 'Ene-yne' systems | Palladium catalyst | Substituted cyclohexenols | Intramolecular 6-exo-dig cyclization chemrxiv.org |

| 1-Bromo-2-(2,2-difluorovinyl)benzenes, N-H heterocycles | Palladium catalyst | N-fused polycyclic isoquinolines | One-pot, intramolecular C-H arylation rsc.org |

Transition Metal-Catalyzed Coupling Reactions

Copper-Mediated Syntheses

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of isoquinoline derivatives. bohrium.com These methods often proceed under mild conditions and exhibit broad substrate scope. For example, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed for the synthesis of isoquinolines and isoquinoline N-oxides. rsc.org This protocol is environmentally friendly, atom-economical, and avoids the use of organic solvents and additives. rsc.org

Another powerful approach is the copper-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH3CN), which produces densely functionalized isoquinolines through a three-component [3 + 2 + 1] cyclization. organic-chemistry.org This method is highly selective and versatile. organic-chemistry.org Copper-mediated three-component reactions have also been successfully applied in the synthesis of N-sulfonylamidines on DNA, highlighting the mildness and selectivity of these transformations. nih.gov

Table 2: Overview of Copper-Mediated Isoquinoline Synthesis

| Starting Materials | Catalyst System | Product Type | Key Features |

|---|---|---|---|

| (E)-2-Alkynylaryl oxime derivatives | Copper(I) | Isoquinolines and Isoquinoline N-oxides | Intramolecular cyclization in water, green synthesis rsc.org |

| 2-Bromoaryl ketones, terminal alkynes, CH3CN | Copper(I) | Densely functionalized isoquinolines | Three-component [3 + 2 + 1] cyclization, high selectivity organic-chemistry.org |

| DNA-conjugated alkynes, sulfonyl azides, amines | Copper catalyst | N-Sulfonylamidines on DNA | Mild conditions, DNA-compatible nih.gov |

Photocatalytic and Microwave-Assisted Synthetic Approaches

Recent advancements have seen the integration of photocatalysis and microwave irradiation to drive the synthesis of isoquinolines, often leading to milder reaction conditions, reduced reaction times, and improved yields. acs.orgresearchgate.net

Visible-light photocatalysis has been employed for the synthesis of isoquinoline-1,3-diones through a proton-coupled electron transfer (PCET) process. acs.orgnih.gov This metal-free approach utilizes organic photocatalysts and proceeds under mild conditions, accommodating a wide range of functional groups. acs.org Photocatalytic oxidative [3+2] cycloaddition reactions, using catalysts like porphyrin-based covalent organic frameworks, have also been developed for the synthesis of pyrrolo[2,1-a]isoquinolines under aerobic conditions. researchgate.net

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates and improving efficiency. mdpi.com For instance, a rapid and sustainable synthesis of isoquinolines and isoquinolinones has been achieved using a recyclable ruthenium catalyst in polyethylene (B3416737) glycol (PEG) media under microwave irradiation. researchgate.net This method is noted for its atom economy and applicability to gram-scale synthesis. researchgate.net Microwave irradiation has also been successfully used in the one-pot synthesis of isoquinolines from 2-bromoarylaldehydes and terminal acetylenes. organic-chemistry.org

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. organic-chemistry.orgmdpi.com

A highly efficient one-pot, three-component reaction for the synthesis of multisubstituted isoquinolines involves the condensation of aryl ketones and hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation of the in situ generated oxime and cyclization with an internal alkyne. researchgate.netorganic-chemistry.org Similarly, cobalt-catalyzed tandem one-pot methods have been developed for producing polysubstituted imidazo[1,5-a]isoquinolines. rsc.org

Palladium-catalyzed one-pot reactions have also been reported for the synthesis of N-fused isoquinoline derivatives through the reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with N-H containing heterocycles followed by intramolecular C-H arylation. rsc.org

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of isoquinolines. ijpsjournal.comimist.maroyalsocietypublishing.org This includes the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. imist.ma

In the context of producing bromo-substituted isoquinolines like this compound, green bromination methods are of particular interest. Traditional bromination often involves hazardous reagents like elemental bromine. mdpi.com Sustainable alternatives include electrochemical bromination, which generates bromine in situ from safer bromide sources, and the use of eco-friendly brominating agents in green solvents like ionic liquids. mdpi.combohrium.com For example, a sustainable method for the bromination of methoxy arenes uses sodium bromide in a recyclable ionic liquid derived from ferric chloride hexahydrate, avoiding the need for strong oxidants or toxic reagents. bohrium.com

Chemical Reactivity and Advanced Derivatization of 7 Bromo 1 Methoxyisoquinoline

Reactivity of the Bromine Substituent at Position 7

The bromine atom on the benzene (B151609) ring of the isoquinoline (B145761) core is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

The bromine at the 7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or its ester. tcichemicals.comfishersci.co.uk This method is widely used for the synthesis of biaryl compounds and other complex architectures. tcichemicals.com The general process involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. fishersci.co.uk The reaction is typically carried out in the presence of a base and a suitable palladium catalyst and ligand system. tcichemicals.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new, substituted alkene. diva-portal.org This reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) species, followed by insertion of the olefin into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. diva-portal.org The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product. diva-portal.org

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnih.gov This transformation has become a cornerstone for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and other functional materials. wikipedia.org The catalytic cycle generally involves oxidative addition of the aryl bromide to the palladium(0) catalyst, coordination of the amine, and reductive elimination to form the C-N bond. wuxiapptec.com The choice of ligand is crucial for the success of this reaction, with various generations of phosphine-based ligands developed to accommodate a wide range of substrates. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions at the 7-Position

| Reaction | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | C-C | Mild conditions, high functional group tolerance. tcichemicals.comfishersci.co.uk |

| Heck | Alkene | C-C (alkenyl) | Forms substituted alkenes. diva-portal.org |

| Buchwald-Hartwig | Amine | C-N | Widely used for synthesizing aryl amines. wikipedia.orgnih.gov |

While nucleophilic aromatic substitution (SNAr) is generally less facile on electron-rich aromatic rings, it can occur under certain conditions. The reactivity of aryl halides in SNAr reactions is often enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In the case of 7-bromo-1-methoxyisoquinoline, the isoquinoline nitrogen itself acts as an electron-withdrawing group, which can facilitate nucleophilic attack at certain positions. However, for the bromine at position 7, direct SNAr is less common without further activation of the ring. The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orggovtpgcdatia.ac.in

The bromine atom can be converted into highly reactive organometallic species, which are powerful nucleophiles for subsequent reactions.

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent can generate the corresponding Grignard reagent, 7-(magnesiobromo)-1-methoxyisoquinoline. sigmaaldrich.comwisc.edu This organomagnesium halide is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. mnstate.edulibretexts.org

Lithium-Halogen Exchange: A common method for preparing organolithium compounds is through lithium-halogen exchange, where an organic halide is treated with an alkyllithium reagent, such as n-butyllithium or t-butyllithium. wikipedia.orgias.ac.in This reaction is typically very fast, often proceeding at low temperatures. harvard.edu The exchange rate follows the trend I > Br > Cl. wikipedia.org The resulting 7-lithio-1-methoxyisoquinoline is a highly reactive intermediate that can be used in a variety of subsequent synthetic transformations.

Table 2: Formation of Organometallic Reagents from this compound

| Reagent Type | Metal | Key Reactant | General Formula of Product |

|---|---|---|---|

| Grignard Reagent | Magnesium | Mg | 7-(MgBr)-1-methoxyisoquinoline |

| Organolithium | Lithium | Alkyllithium (e.g., n-BuLi) | 7-Li-1-methoxyisoquinoline |

Reactivity of the Methoxy (B1213986) Substituent at Position 1

The methoxy group at the 1-position significantly influences the electronic properties of the isoquinoline ring system and can participate directly in certain reactions.

The methoxy group is a powerful electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com In the isoquinoline system, the position of electrophilic attack is influenced by both the activating effect of the methoxy group and the deactivating effect of the nitrogen atom. Generally, electron-donating groups direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In the context of the isoquinoline ring, the methoxy group at position 1 can influence the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The presence of the methoxy group can direct electrophilic attack to specific positions on the benzene portion of the isoquinoline core.

The methoxy group at the 1-position is part of an enol ether-like system within the isoquinoline structure, making it susceptible to nucleophilic attack. This is particularly true under acidic conditions or when the nitrogen atom is quaternized, which further enhances the electrophilicity of the C1 position. Nucleophilic displacement of the methoxy group can occur, leading to the formation of 1-substituted isoquinoline derivatives. For instance, hydrolysis can lead to the corresponding 1-isoquinolone. The position of the methoxy group has been observed to have a significant directing effect on various reactions. rsc.org

Transformations Involving the Isoquinoline Nitrogen Atom

The nitrogen atom in the isoquinoline ring system of this compound can undergo various reactions. For instance, it can be activated through the formation of N-oxides. This activation facilitates subsequent reactions, such as the introduction of substituents at the 1-position. thieme-connect.de

Another significant transformation involves the formation of Reissert compounds. These are stable 1,2-dihydroisoquinolines formed by the addition of an acylating or sulfonylating agent to the nitrogen atom, followed by the addition of cyanide at the C1 position. thieme-connect.de The resulting Reissert compounds can then be used in further synthetic manipulations to introduce various substituents at the C1 position. thieme-connect.de

Ring System Functionalization and Annulation Reactions

The this compound scaffold is amenable to a variety of functionalization and ring-forming reactions, leading to the construction of complex molecular architectures.

Construction of Fused Polycyclic Systems

The versatile reactivity of this compound allows for its use in the synthesis of various fused polycyclic systems. These reactions often involve the formation of new rings by building upon the existing isoquinoline framework.

Indolo[2,1-a]isoquinolines: These compounds can be synthesized from isoquinoline derivatives through methods like the Bischler-Napieralski reaction, followed by reduction, cyclization, and dehydrogenation. uni-regensburg.delookchem.com The synthesis can start from bromo-methoxyphenylacetic acids and involve several steps to build the final tetracyclic structure. uni-regensburg.delookchem.com Some of these compounds have been investigated for their potential cytostatic activity. uni-regensburg.delookchem.com

Pyrrolo[2,1-a]isoquinolines: This scaffold is found in a family of marine alkaloids known as lamellarins, which exhibit a range of biological activities, including cytotoxicity against tumor cells. nih.gov The synthesis of pyrrolo[2,1-a]isoquinolines can be achieved through various strategies, including multicomponent 1,3-dipolar cycloaddition reactions and domino reactions promoted by catalytic systems. mdpi.comrsc.org

Isoquinoline-Fused Benzimidazoles: The synthesis of benzimidazo[2,1-a]isoquinolin-6(5H)-ones can be achieved through a free radical cascade pathway. nih.gov

Thiazolines: Thiazoline (B8809763) derivatives can be synthesized from substituted benzonitriles through cyclization reactions with amino acids like L-cysteine. scielo.br These can be further transformed into thiazoles. scielo.br The thiazoline ring is a key feature in some natural products and has been incorporated into synthetic strategies for compounds like trunkamide (B1244394) A. acs.org

Functionalization at Other Positions

Position 3: The functionalization at position 3 of the isoquinoline ring can be achieved to introduce groups like a carboxylate. For example, this compound-3-carboxylate has been synthesized. googleapis.com The synthesis of isoquinoline-3-carboxylic acid esters can be accomplished through methods like the Heck reaction. researchgate.net

Reduction and Oxidation Chemistries of the Isoquinoline Core

The isoquinoline core of this compound can undergo both reduction and oxidation reactions.

Reduction: The C=N double bond in dihydroisoquinoline intermediates can be reduced to form tetrahydroisoquinolines using reducing agents like sodium borohydride. nih.gov Catalytic hydrogenation can also be employed to remove protecting groups like bromine. nih.gov The reduction of 8-aminoisoquinolines to 1,2,3,4-tetrahydroisoquinolines has been documented using hydrogen gas with a platinum(IV) oxide catalyst. nih.gov

Oxidation: The isoquinoline ring can be oxidized to form isoquinolinones. For example, Dess-Martin periodinane can mediate the oxidative coupling of isoquinoline with benzyl (B1604629) bromide to yield N-benzyl isoquinoline-1,3-diones. mdpi.com Oxidation of dihydroindoloisoquinolines to their aromatic counterparts can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or palladium on carbon (Pd/C). lookchem.com

Applications of 7 Bromo 1 Methoxyisoquinoline in Synthetic Organic Chemistry and Chemical Research

Versatile Building Block in Complex Molecule Synthesis

7-Bromo-1-methoxyisoquinoline is a highly valued building block in the synthesis of intricate organic molecules. cymitquimica.comcymitquimica.com The bromine atom at the 7-position and the methoxy (B1213986) group at the 1-position offer distinct reactive sites that can be selectively manipulated. The bromine atom, for instance, can readily participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or alkyl groups. smolecule.com This capability is fundamental to the construction of complex molecular frameworks.

The methoxy group, on the other hand, can be a precursor to a hydroxyl group or can be demethylated to reveal a reactive site for further functionalization. This dual reactivity makes this compound a powerful tool for chemists to assemble elaborate structures, including those found in natural products and medicinally relevant compounds. google.com Its utility is further underscored by its role as an intermediate in the synthesis of various substituted isoquinoline (B145761) derivatives.

Precursor for Advanced Pharmaceutical Intermediates

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a key precursor for the synthesis of advanced pharmaceutical intermediates, which are then elaborated into potential drug candidates. smolecule.comforecastchemicals.com Its structural features allow for the systematic modification of the isoquinoline core, enabling the exploration of chemical space to identify compounds with desired therapeutic properties.

Scaffold for the Rational Design of Chemical Libraries

In modern drug discovery, the creation of chemical libraries containing a diverse set of related compounds is essential for high-throughput screening and the identification of new lead compounds. j-morphology.com this compound provides an ideal scaffold for the rational design of such libraries. vulcanchem.com By systematically varying the substituents at the 7-position (via reactions of the bromine atom) and modifying the 1-methoxy group, a large number of analogs can be efficiently synthesized. This approach allows for a comprehensive exploration of the structure-activity relationships of isoquinoline-based compounds.

Contribution to Lead Compound Modification for Structure-Activity Relationship (SAR) Studies

Once a lead compound with some biological activity is identified, the next step is to optimize its properties through systematic chemical modifications. This process, known as structure-activity relationship (SAR) studies, aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. This compound is a valuable tool in SAR studies of isoquinoline-based lead compounds. The bromine atom can be replaced with a wide range of functional groups, allowing chemists to probe the effect of different substituents on biological activity. huji.ac.il This systematic modification helps to build a detailed understanding of how the chemical structure relates to the biological function, guiding the design of more effective drug candidates.

Role in the Development of Novel Agrochemicals (as synthetic intermediates)

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals. Heterocyclic compounds are a rich source of molecules with pesticidal and herbicidal activity. apolloscientific.co.uk This compound serves as a synthetic intermediate in the development of novel agrochemicals. By incorporating the this compound core into larger molecules, researchers can create new compounds with potential applications in crop protection. The ability to modify the structure at both the 7- and 1-positions allows for the fine-tuning of properties to achieve desired efficacy and environmental profiles.

Utility in Material Science Research (as synthetic intermediates)

The unique electronic and photophysical properties of the isoquinoline ring system make it an attractive component for advanced materials. This compound is utilized as a synthetic intermediate in material science research. smolecule.com The bromine atom can be used to attach the isoquinoline core to polymer backbones or other molecular frameworks, leading to the creation of new materials with tailored optical or electronic properties. These materials may find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Research Tool for Probing Heterocyclic Reactivity and Synthesis

Beyond its direct applications in the synthesis of specific target molecules, this compound is a valuable research tool for fundamental studies in heterocyclic chemistry. The presence of two distinct functional groups on the isoquinoline ring allows chemists to investigate the reactivity and selectivity of various chemical transformations. msu.edu Studies on this molecule contribute to a deeper understanding of the chemical behavior of substituted isoquinolines, which can then be applied to the synthesis of other complex heterocyclic systems.

Computational Chemistry Investigations of 7 Bromo 1 Methoxyisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental information about the geometric and electronic structure of 7-Bromo-1-methoxyisoquinoline. By solving approximations of the Schrödinger equation, these methods can predict various molecular properties before a compound is ever synthesized in a lab.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the optimized geometry and electronic landscape of this compound. tandfonline.comrsc.org

The electronic structure is significantly influenced by its substituents. The methoxy (B1213986) group (-OCH₃) at the C-1 position generally acts as an electron-donating group through resonance, while the bromine atom at the C-7 position is an electron-withdrawing group via its inductive effect. DFT calculations can quantify these effects by mapping the electron density and generating a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.comnih.gov A smaller gap suggests higher reactivity. For substituted isoquinolines, these values are crucial for predicting their behavior in chemical reactions. tandfonline.com Computational studies on related isoquinoline (B145761) derivatives show that substituent type and position can significantly alter these frontier orbital energies. researchgate.netmdpi.com

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following values are illustrative, based on typical results for similar heterocyclic compounds as specific experimental or calculated data for this exact molecule is not widely published.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | ~ -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicates chemical reactivity and stability; a larger gap implies greater stability. nih.gov |

| Dipole Moment | ~ 2.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. tandfonline.com |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and bonding within a molecule. uni-muenchen.deresearchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which is a key factor in molecular stability. uni-muenchen.dewisc.edu

For this compound, NBO analysis would reveal several significant intramolecular interactions:

Lone Pair Delocalization: The lone pairs on the methoxy oxygen atom and the heterocyclic nitrogen atom can delocalize into the π* (antibonding) orbitals of the isoquinoline ring system. This n → π* interaction contributes significantly to the stability of the molecule.

π-Conjugation: Interactions between the π orbitals of the fused aromatic rings (π → π*) are fundamental to the molecule's aromaticity and stability.

Hyperconjugation: The analysis can also detail interactions involving the σ bonds, such as delocalization from C-H σ bonds into empty orbitals.

The strength of these donor-acceptor interactions is calculated using second-order perturbation theory. wisc.edu A higher E(2) value indicates a stronger interaction. wisc.edumdpi.com This analysis helps to rationalize the electronic effects of the bromo and methoxy substituents observed in DFT calculations. semanticscholar.org

Table 2: Principal Donor-Acceptor Interactions in this compound as Predicted by NBO Analysis (Note: These are representative interactions and stabilization energies based on NBO analyses of analogous substituted heterocyclic systems.)

| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Estimated E(2) (kcal/mol) |

|---|---|---|---|

| LP (1) N | π* (C-C)ring | Lone Pair → Antibonding π | ~ 20-30 |

| LP (2) O | π* (C1-N) | Lone Pair → Antibonding π | ~ 15-25 |

| π (C-C)ring | π* (C-C)ring | π → Antibonding π | ~ 10-20 |

| LP (3) Br | σ* (C6-C7) | Lone Pair → Antibonding σ | ~ 1-3 |

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to characterize experimentally. whiterose.ac.uk For a molecule like this compound, computational studies can be applied to understand its synthesis. For example, the synthesis of substituted isoquinolines can occur via transition-metal-catalyzed C-H activation and annulation reactions. acs.org

Using DFT, chemists can model the entire reaction coordinate for a proposed synthetic route. This involves:

Locating Reactants, Intermediates, and Products: The geometries of all species along the reaction pathway are optimized to find their lowest energy structures.

Identifying Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Locating the TS is crucial as it represents the energy barrier of a reaction step.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the activation energy (ΔG‡), which governs the reaction rate.

By mapping the energy profile, computational models can predict the most favorable reaction pathway, explain regioselectivity (e.g., why bromination occurs at C-7), and guide the optimization of reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mun.ca The isoquinoline core of this compound is a rigid, planar aromatic system with limited conformational flexibility. Therefore, conformational analysis primarily focuses on the orientation of the methoxy substituent at the C-1 position.

The key dihedral angle is C(8a)-C(1)-O-CH₃. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This reveals the most stable conformation (the global minimum) and the energy barriers to rotation. It is expected that the most stable conformation will be one where the methyl group is oriented to minimize steric hindrance with the hydrogen atom at the C-8 position.

Molecular Dynamics (MD) simulations model the atomic motions of a system over time. tandfonline.com For a relatively small and rigid molecule like this compound, MD simulations in an explicit solvent (e.g., water) can provide insights into its solvation and intermolecular interactions rather than large conformational changes. lambris.comresearchgate.net These simulations can help understand how the molecule interacts with solvent molecules and other solutes, which is relevant for predicting its behavior in solution and its potential interactions with biological targets. nih.gov

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of 7-Bromo-1-methoxyisoquinoline derivatives provides specific information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, methyl 7-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate, the ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃) on a 300 MHz instrument, shows distinct signals. rsc.org A singlet corresponding to the hydroxyl proton appears at a significant downfield shift of δ 13.31 ppm. rsc.org The aromatic protons exhibit characteristic splitting patterns: a doublet at δ 8.51 ppm with a coupling constant (J) of 9.3 Hz, another doublet at δ 8.35 ppm with a J value of 2.2 Hz, and a doublet of doublets at δ 7.72 ppm with J values of 9.3 and 2.3 Hz. rsc.org The two methoxy (B1213986) groups are observed as singlets at δ 4.20 and 4.09 ppm. rsc.org

In another derivative, ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate, the ¹H NMR spectrum (400 MHz, CDCl₃) reveals a doublet for the H-8 proton at δ 8.37 ppm (J = 2.0 Hz) and a doublet for the H-5 proton at δ 7.80 ppm (J = 9.0 Hz). rsc.org The H-6 proton appears as a doublet of doublets at δ 7.72 ppm (J = 9.0, 2.1 Hz). rsc.org The methoxy group protons resonate as a singlet at δ 4.14 ppm. rsc.org

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|---|

| Methyl 7-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate | OH | 13.31 | s | - | rsc.org |

| Ar-H | 8.51 | d | 9.3 | ||

| Ar-H | 8.35 | d | 2.2 | ||

| Ar-H | 7.72 | dd | 9.3, 2.3 | ||

| OCH₃ | 4.20, 4.09 | s | - | ||

| Ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate | H-8 | 8.37 | d | 2.0 | rsc.org |

| H-5 | 7.80 | d | 9.0 | ||

| H-6 | 7.72 | dd | 9.0, 2.1 | ||

| OCH₃ | 4.14 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For methyl 7-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate, the ¹³C NMR spectrum (101 MHz, CDCl₃) displays signals for the carbonyl and aromatic carbons at δ 172.45, 167.35, 164.25, 135.99, 135.68, 127.41, 126.49, 117.51, and 117.29 ppm. rsc.org The carbon of the methoxy groups and the ester methyl group appear at δ 91.94, 55.09, and 52.68 ppm. rsc.org

The ¹³C NMR spectrum (101 MHz, CDCl₃) of ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate shows signals for the aromatic and carbonyl carbons in the range of δ 116.91 to 168.48 ppm. rsc.org The methoxy carbon resonates at δ 54.05 ppm. rsc.org

| Compound | Carbon Assignment | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| Methyl 7-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate | Aromatic/Carbonyl C | 172.45, 167.35, 164.25, 135.99, 135.68, 127.41, 126.49, 117.51, 117.29 | rsc.org |

| C-O (methoxy) | 91.94, 55.09 | ||

| CH₃ (ester) | 52.68 | ||

| Ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate | Aromatic/Carbonyl C | 168.48, 159.59, 149.76, 134.44, 134.39, 126.67, 125.65, 119.72, 118.63, 116.91 | rsc.org |

| OCH₃ | 54.05 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For methyl 7-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate, the calculated mass for the protonated molecule [M+H]⁺ is 324.0230, while the found mass was m/z 324.0228. rsc.org Similarly, for ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate, the calculated mass for [M+H]⁺ was 324.0230, with the experimental value being m/z 324.0228. rsc.org These close correlations confirm the elemental compositions of the respective compounds.

| Compound | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|

| Methyl 7-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate | [M+H]⁺ | 324.0230 | 324.0228 | rsc.org |

| Ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate | [M+H]⁺ | 324.0230 | 324.0228 | rsc.org |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry that is particularly useful for analyzing polar molecules. In ESI-MS, the protonated molecule [M+H]⁺ is often observed. This technique has been used to confirm the molecular weights of various substituted isoquinolines. rsc.orgrsc.org For instance, the HRMS data for the aforementioned this compound derivatives were obtained using ESI. rsc.org

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy (FT-IR))

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of the chemical bonds. The FT-IR spectrum provides a fingerprint of the functional groups present in the molecule. While specific FT-IR data for this compound is not detailed in the provided search results, related compounds exhibit characteristic peaks. For example, nitrile groups show a strong absorption around 2200-2231 cm⁻¹, and C-Cl stretches are typically observed around 750 cm⁻¹. researchgate.net Aromatic C-H stretching frequencies generally appear above 3000 cm⁻¹, and C=C stretching bands for the aromatic ring are seen around 1600 cm⁻¹. researchgate.net

X-ray Crystallography for Structural Elucidation of Derivatives

Following a comprehensive search of scientific literature, chemical databases, and patent repositories, it has been determined that there is no publicly available X-ray crystallography data for this compound or its direct derivatives. While crystallographic studies have been conducted on related isoquinoline (B145761) compounds, such as constitutional isomers and other substituted analogs, the specific structural elucidation of this compound derivatives through single-crystal X-ray diffraction has not been reported in the accessible scientific domain.

The search included inquiries for crystallographic information in major chemical databases like PubChem, which lists compounds such as 7-bromo-1-chloro-6-methoxyisoquinoline (B3030584) and this compound-3-carboxylic acid, but without any associated experimental crystal structure data. nih.govuni.lu Broader searches for research on the synthesis and structural analysis of substituted isoquinolines did not yield any specific results for derivatives of this compound. researchgate.netcsic.es

Consequently, the creation of data tables containing crystallographic parameters (unit cell dimensions, space group, etc.) and a detailed discussion of the molecular geometry and intermolecular interactions for derivatives of this compound is not possible at this time.

Future Research Directions and Emerging Paradigms for 7 Bromo 1 Methoxyisoquinoline

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional methods for constructing the isoquinoline (B145761) core, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, often require harsh conditions and produce significant waste. The future of 7-bromo-1-methoxyisoquinoline synthesis lies in the development of more efficient and environmentally benign methodologies. A promising avenue of research is the application of transition-metal-catalyzed C-H activation and annulation reactions. These methods offer an atom-economical approach to building the isoquinoline framework from readily available starting materials, minimizing the number of synthetic steps and the generation of byproducts.

| Synthetic Strategy | Key Features & Advantages | Future Research Focus |

| C-H Activation/Annulation | Atom-economical, step-economical, potential for regioselectivity. | Development of more robust and versatile catalyst systems, expansion of substrate scope. |

| Green Chemistry Approaches | Use of renewable resources, safer solvents, recyclable catalysts. | Integration of biocatalysis, exploration of flow chemistry for continuous production. |

| One-Pot/Tandem Reactions | Reduced workup, improved efficiency, minimized waste. | Design of novel multi-component reactions, development of orthogonal catalytic systems. |

Exploration of Novel Reaction Pathways for Functionalization

The bromine atom at the 7-position of this compound serves as a versatile handle for a wide array of functionalization reactions, most notably palladium-catalyzed cross-coupling reactions. While Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings have been instrumental in diversifying the isoquinoline core, future research will likely focus on exploring novel and more intricate reaction pathways.

One area of significant interest is the use of C-H activation to directly functionalize other positions on the isoquinoline ring system. This would allow for the introduction of new substituents without the need for pre-functionalized starting materials, thereby increasing synthetic efficiency. Additionally, the development of novel catalytic systems for cross-coupling reactions that can operate under milder conditions and with a broader substrate scope will continue to be a priority. The exploration of photoredox catalysis and other light-mediated transformations could also open up new avenues for the functionalization of this scaffold.

| Functionalization Pathway | Description | Potential for Novelty |

| Suzuki Coupling | C-C bond formation with boronic acids/esters. | Development of new ligands for challenging substrates, stereoselective couplings. |

| Buchwald-Hartwig Amination | C-N bond formation with amines. | Coupling with a wider range of nitrogen nucleophiles, asymmetric amination. |

| Sonogashira Coupling | C-C bond formation with terminal alkynes. | Copper-free conditions, development of catalysts for electron-rich alkynes. |

| Heck Reaction | C-C bond formation with alkenes. | Asymmetric Heck reactions, intramolecular cyclizations. |

| C-H Activation | Direct functionalization of C-H bonds. | Regioselective functionalization of the isoquinoline core, late-stage diversification. |

In-depth Mechanistic Understanding of Key Transformations

A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for the rational design of more efficient and selective processes. While the general catalytic cycles of palladium-catalyzed cross-coupling reactions are well-established, the specific mechanistic details for this particular substrate remain an area for further investigation.

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the energetics of different reaction pathways, the structures of key intermediates and transition states, and the role of ligands and additives. Such studies can help to explain observed reactivity and selectivity, and guide the development of new and improved catalytic systems. For instance, a detailed mechanistic understanding of the oxidative addition and reductive elimination steps in Suzuki or Buchwald-Hartwig couplings involving this compound could lead to the design of more active and stable catalysts.

| Mechanistic Aspect | Importance | Methods for Investigation |

| Oxidative Addition | Often the rate-determining step in cross-coupling. | Kinetic studies, isolation and characterization of intermediates, DFT calculations. |

| Transmetalation | Transfer of the organic group to the metal center. | In-situ spectroscopy, isotopic labeling studies, computational modeling. |

| Reductive Elimination | Formation of the final product and regeneration of the catalyst. | Kinetic analysis, study of ligand effects, DFT calculations of transition states. |

| Ligand Effects | Influence on catalyst activity, stability, and selectivity. | Systematic ligand screening, quantitative structure-activity relationship (QSAR) studies. |

Expansion of Synthetic Utility beyond Current Applications

The primary application of this compound has been as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors for cancer therapy. nih.gov However, the unique electronic and structural features of this scaffold suggest that its synthetic utility could be expanded into other areas of chemical science.

Future research could explore the use of this compound derivatives in the development of novel materials with interesting photophysical or electronic properties. The extended π-system of the isoquinoline ring, coupled with the ability to introduce a wide range of substituents through the bromo and methoxy (B1213986) groups, makes it an attractive candidate for applications in organic light-emitting diodes (OLEDs), sensors, and molecular probes. Furthermore, its role as a building block in the total synthesis of complex natural products and other biologically active compounds is an area that warrants further exploration. The development of new synthetic methodologies will undoubtedly unlock new possibilities for the application of this versatile molecule.

| Application Area | Potential Utility of this compound | Future Research Directions |

| Medicinal Chemistry | Scaffold for kinase inhibitors and other therapeutic agents. | Design of new inhibitors with improved selectivity and potency, exploration of other biological targets. |

| Materials Science | Building block for organic electronic and photophysical materials. | Synthesis of novel dyes, sensors, and OLED materials, investigation of structure-property relationships. |

| Natural Product Synthesis | Key intermediate for the synthesis of complex alkaloids. | Development of concise and efficient total syntheses, exploration of new synthetic strategies. |

| Catalysis | Ligand scaffold for transition metal catalysis. | Design and synthesis of novel chiral ligands for asymmetric catalysis. |

Q & A

Q. How can researchers design comparative studies to evaluate the reactivity of this compound against other halogenated isoquinolines?

- Use kinetic experiments (e.g., competitive reactions with nucleophiles) and computational modeling to correlate substituent effects (e.g., bromine vs. iodine) with reactivity. Reference structural data from similar compounds (e.g., 5-iodoisoquinoline) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.